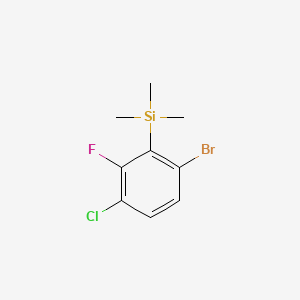
(6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11BrClFSi It is characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, which is further bonded to a trimethylsilane group
Méthodes De Préparation
The synthesis of (6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane typically involves the halogenation of a phenyl ring followed by the introduction of the trimethylsilane group. One common method involves the following steps:
Halogenation: The phenyl ring is first brominated, chlorinated, and fluorinated using appropriate halogenating agents such as bromine, chlorine, and fluorine gas or their respective compounds.
Silylation: The halogenated phenyl compound is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsilane group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
(6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common due to the presence of the trimethylsilane group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds, which may have therapeutic applications.
Mécanisme D'action
The mechanism of action of (6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates nucleophilic substitution and coupling reactions. The trimethylsilane group can also stabilize reaction intermediates, enhancing the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar compounds to (6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane include:
(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane: Differing in the position of the halogen atoms on the phenyl ring.
(6-Bromo-3-chloro-2-fluorophenyl)methanol: Where the trimethylsilane group is replaced with a hydroxyl group.
(3-Bromo-2,5,6-trifluorophenol): Featuring multiple fluorine atoms and a hydroxyl group instead of the trimethylsilane group.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the trimethylsilane group, which imparts distinct reactivity and stability compared to its analogs.
Propriétés
Formule moléculaire |
C9H11BrClFSi |
|---|---|
Poids moléculaire |
281.62 g/mol |
Nom IUPAC |
(6-bromo-3-chloro-2-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11BrClFSi/c1-13(2,3)9-6(10)4-5-7(11)8(9)12/h4-5H,1-3H3 |
Clé InChI |
BDPVGYOYIKUFSQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C=CC(=C1F)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


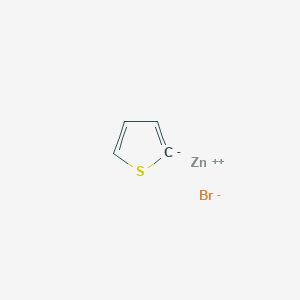
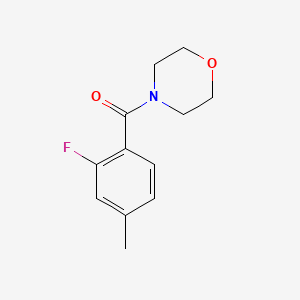
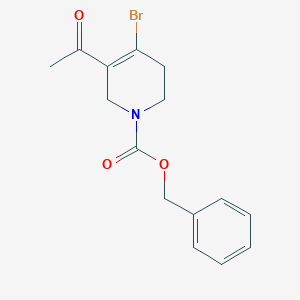
![Quino[6,5-f]quinoline](/img/structure/B14758242.png)
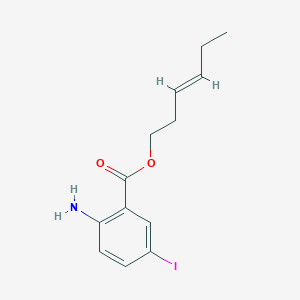
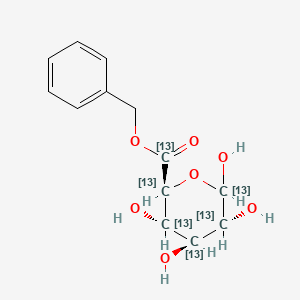
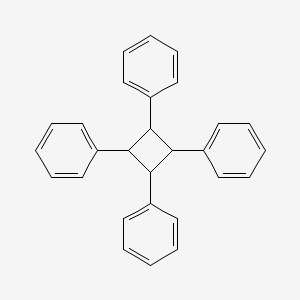
![(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid](/img/structure/B14758267.png)
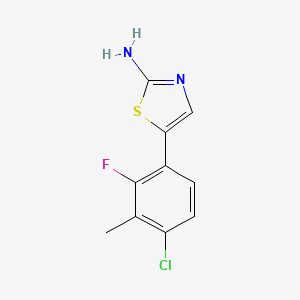
![acetic acid;(4S)-4-[[(2R)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14758292.png)
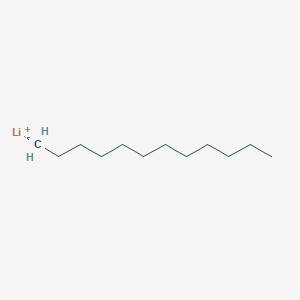

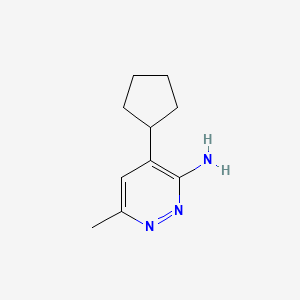
![Thieno[3,2-b]quinoline](/img/structure/B14758317.png)
